The Synthetic Cornerstone: A Technical Guide to (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (CAS No. 850567-91-8)
The Synthetic Cornerstone: A Technical Guide to (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (CAS No. 850567-91-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Sterically Hindered Boronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery and development, boronic acids and their derivatives have carved out an indispensable role as versatile synthetic intermediates.[1][2] Their utility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures, enabling the efficient formation of carbon-carbon bonds.[3][4] Among the vast portfolio of available boronic acids, (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid (CAS No. 850567-91-8) has garnered increasing attention. Its unique structural motif, featuring a sterically demanding tert-butyl group on a cyclohexenyl scaffold, imparts specific conformational constraints and lipophilic character to the molecules it helps construct. This guide serves as an in-depth technical resource for researchers and drug development professionals, elucidating the synthesis, properties, and applications of this valuable building block.
Physicochemical Properties and Structural Data
A comprehensive understanding of a reagent's physical and chemical characteristics is paramount for its effective application in synthesis. The key properties of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 850567-91-8 | [5] |
| Molecular Formula | C₁₀H₁₉BO₂ | |
| Molecular Weight | 182.07 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents such as methanol, THF, and DMSO. |
Note: Experimental physical properties such as melting point and detailed spectroscopic data are not consistently reported in publicly available literature and should be determined empirically upon receipt of the material.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the vinyl proton on the cyclohexene ring. The protons of the cyclohexene ring would appear as a series of multiplets, and a distinct singlet corresponding to the nine protons of the tert-butyl group would be observed.
¹³C NMR: The carbon NMR spectrum would display signals for the two sp² hybridized carbons of the double bond, with the carbon attached to the boron atom being significantly deshielded. Signals for the sp³ hybridized carbons of the cyclohexene ring and the quaternary and methyl carbons of the tert-butyl group would also be present. For comparison, the ¹³C NMR spectrum of the related compound 4-tert-butylcyclohexanone shows signals at δ: 211.6 (C=O), 46.6, 41.0, 32.2, and 27.4 ppm.[6]
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the boronic acid hydroxyl groups, typically in the region of 3200-3500 cm⁻¹. A C=C stretching vibration for the cyclohexene double bond would also be expected around 1640-1680 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or related adducts, confirming the molecular weight of the compound.
Synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
The synthesis of vinyl boronic acids can be achieved through several established methods. A common and effective approach involves the hydroboration of a corresponding alkyne followed by hydrolysis, or the reaction of a vinyl organometallic reagent with a trialkyl borate. While a specific, detailed experimental protocol for the synthesis of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is not widely published in peer-reviewed journals, a general and plausible synthetic route can be conceptualized starting from the readily available 4-tert-butylcyclohexanone.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target boronic acid.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methodologies for the synthesis of vinyl boronic acids from ketones via the Shapiro reaction and subsequent borylation. This should be considered a starting point for experimental design and optimization.
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Preparation of the Tosylhydrazone:
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To a solution of 4-tert-butylcyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add p-toluenesulfonhydrazide (1.1 eq).
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A catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added to accelerate the reaction.
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Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
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The product, the tosylhydrazone of 4-tert-butylcyclohexanone, will often precipitate from the solution upon cooling and can be collected by filtration.
-
-
Formation of the Vinyllithium Reagent (Shapiro Reaction):
-
Suspend the dried tosylhydrazone (1.0 eq) in an anhydrous ethereal solvent such as THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base, typically n-butyllithium (2.2 eq), to the suspension with vigorous stirring. The reaction mixture will typically change color.
-
Allow the reaction to warm to 0 °C and then to room temperature, during which nitrogen gas will evolve. This indicates the formation of the vinyllithium species.
-
-
Borylation and Hydrolysis:
-
Cool the solution of the vinyllithium reagent back down to -78 °C.
-
Slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.5 eq), to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
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Applications in Drug Discovery and Medicinal Chemistry
The primary utility of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid in drug discovery lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions.[7] This powerful reaction allows for the formation of a carbon-carbon bond between the vinylboronic acid and an aryl or heteroaryl halide or triflate, providing access to a wide range of complex molecular scaffolds.[8]
The Suzuki-Miyaura Coupling Workflow
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The tert-butyl group in (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid serves several important functions in the resulting coupled products:
-
Steric Influence: The bulky tert-butyl group can direct the binding of the molecule to a biological target, potentially enhancing selectivity and potency. It can also shield adjacent functional groups from metabolic degradation.
-
Increased Lipophilicity: The non-polar tert-butyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic properties.
-
Conformational Rigidity: The cyclohexene ring provides a degree of conformational rigidity to the molecule, which can be advantageous for optimizing binding to a specific protein pocket.
While specific examples of marketed drugs synthesized using this particular boronic acid are not prominently documented, its structural features make it a highly attractive building block for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies where the introduction of a sterically hindered, lipophilic moiety is desired. The general importance of boronic acids in the synthesis of bioactive molecules is well-established.[9][10]
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions should be taken when handling (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid.
-
Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5][13]
Conclusion
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features, including a sterically demanding tert-butyl group and a conformationally restricted cyclohexene ring, make it an attractive reagent for the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this compound in their quest for new and improved therapeutics.
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- 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. (n.d.).
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